molecular formula C16H17N3O2 B14145215 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole CAS No. 122199-81-9

1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole

Cat. No.: B14145215
CAS No.: 122199-81-9
M. Wt: 283.32 g/mol
InChI Key: OWUUZSMCTWKDQE-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a benzimidazole core with three methyl groups, a nitro group, and a phenyl group attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration and methylation reactions. Common synthetic routes include:

    Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an aldehyde or ketone to form the benzimidazole core.

    Methylation: The methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the nitro and methyl groups, making it less reactive.

    5-Nitrobenzimidazole: Contains a nitro group but lacks the phenyl and methyl groups.

    1,2-Dimethylbenzimidazole: Lacks the nitro and phenyl groups.

Uniqueness

1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole is unique due to its combination of methyl, nitro, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

122199-81-9

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1,2,3-trimethyl-5-nitro-2-phenylbenzimidazole

InChI

InChI=1S/C16H17N3O2/c1-16(12-7-5-4-6-8-12)17(2)14-10-9-13(19(20)21)11-15(14)18(16)3/h4-11H,1-3H3

InChI Key

OWUUZSMCTWKDQE-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C2=C(N1C)C=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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